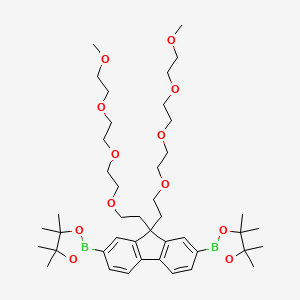

9,9-Di(2,5,8,11-tetraoxatridecan-13-yl)-9H-fluorene-2,7-diyldiboronic acid, pinacol ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a sophisticated molecule that combines the fluorene backbone with boronic acid pinacol ester groups. Such molecules are of interest due to their potential applications in organic synthesis, particularly in cross-coupling reactions that form carbon-carbon bonds, a cornerstone of modern synthetic chemistry.

Synthesis Analysis

The synthesis of fluorene derivatives often involves palladium-catalyzed cross-coupling reactions, such as those described by Xu et al. (2015), which provide a method for synthesizing 9H-fluorene derivatives via cross-coupling of diboronates with dibromobiphenyls (Xu et al., 2015). Similarly, the preparation of boronic acid pinacol esters frequently employs palladium or nickel-catalyzed borylation of halides or triflates, as shown in research by Takagi et al. (2002) and Niwa et al. (2015) for various aryl and alkenyl substrates (Takagi et al., 2002); (Niwa et al., 2015).

Wissenschaftliche Forschungsanwendungen

Polymer Synthesis and Optical Properties

9,9-Di(2,5,8,11-tetraoxatridecan-13-yl)-9H-fluorene-2,7-diyldiboronic acid, pinacol ester, a derivative of fluorene diboronic ester, has been utilized in polymer synthesis. For instance, it was used in the Suzuki-Miyaura cross-coupling reaction to synthesize a thiazole-based polymer. This polymer, characterized by various spectroscopic methods, displayed unique optical properties, potentially useful for the design of transistors and photovoltaics (Cetin, 2023).

Synthesis of Fluorene Substituted Compounds

Fluorene substituted compounds, synthesized through Suzuki cross-coupling reactions involving fluorene diboronic esters, have shown potential in various applications. These compounds, characterized by standard spectroscopic methods, exhibit unique spectral properties. Such properties are significant in the study of materials science and could be applied in areas like light emission and electronics (Alidağı et al., 2017).

Applications in Organic Synthesis and Material Science

The compound is also used in the broader field of organic synthesis and material science. For example, the synthesis of arylboronic acid pinacol esters via C-F bond activation and transmetalation with bis(pinacolato)diboron is a significant application. This process involves various partially fluorinated arenes, demonstrating the versatility of fluorene diboronic ester derivatives in synthesizing a range of boronate esters (Zhou et al., 2016).

Electroluminescent Properties

The electroluminescent properties of certain polymers synthesized using fluorene diboronic ester derivatives have been studied. These properties are critical in the development of new materials for optoelectronic applications, such as light-emitting diodes (LEDs) and other electronic devices (Wong et al., 2005).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-[9,9-bis[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluoren-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H68B2O12/c1-39(2)40(3,4)55-44(54-39)33-11-13-35-36-14-12-34(45-56-41(5,6)42(7,8)57-45)32-38(36)43(37(35)31-33,15-17-48-23-25-52-29-27-50-21-19-46-9)16-18-49-24-26-53-30-28-51-22-20-47-10/h11-14,31-32H,15-30H2,1-10H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBEFIPWLBAKGGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3(CCOCCOCCOCCOC)CCOCCOCCOCCOC)C=C(C=C4)B5OC(C(O5)(C)C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H68B2O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

798.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-methoxy-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide](/img/structure/B2492555.png)

![[(E)-[amino-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]amino] 2-chlorobenzoate](/img/structure/B2492556.png)

![2-[4-chloro(phenylsulfonyl)anilino]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2492562.png)

![4,5-Dichloro-1-[2-(4-chlorophenyl)sulfonylethyl]imidazole](/img/structure/B2492564.png)

![2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2492565.png)

![Methyl (E)-4-[1-(5-methyl-1-phenylpyrazol-4-yl)ethylamino]-4-oxobut-2-enoate](/img/structure/B2492575.png)

![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2492578.png)